Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula and a molecular weight of approximately 262.35 g/mol. It is classified under the category of piperazine derivatives, which are known for their diverse biological activities. The compound is identified by its CAS number 234082-05-4, and its structure includes an ethyl ester group attached to a benzoate moiety, linked through a dimethylpiperazine ring.
This compound can be sourced from various chemical suppliers and is often used in research settings due to its potential applications in medicinal chemistry and pharmacology. It is available in varying purities, typically around 98%, and can be obtained in different quantities depending on the supplier.
Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate belongs to the class of organic compounds known as esters. Specifically, it is a benzoate ester derived from benzoic acid and 3,5-dimethylpiperazine. Its classification as a piperazine derivative suggests potential pharmacological properties, particularly in the context of central nervous system activity.
The synthesis of ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate typically involves multi-step organic reactions. A common method includes:
The reaction conditions must be optimized for yield and purity, often requiring control over temperature and reaction time. Purification methods such as recrystallization or chromatography may be employed to isolate the final product.
The molecular structure of ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate features:
The structural formula can be represented as follows:
The InChI key for this compound is HOONFTHLRKSAHN-TXEJJXNPSA-N, which provides a unique identifier for database searches.
Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate can participate in various chemical reactions typical for esters and piperazines:
These reactions are important for understanding the reactivity profiles of this compound in synthetic organic chemistry and potential degradation pathways in biological systems.
While specific data on the mechanism of action for ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate may not be extensively documented, compounds with similar structures often exhibit activity through:
Further pharmacological studies would be required to elucidate the precise mechanism of action for this specific compound.
Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate has several notable physical properties:
The compound's stability under various conditions should be assessed through safety data sheets and material safety data sheets provided by manufacturers. Handling precautions typically include avoiding contact with skin and eyes and ensuring adequate ventilation during use.
Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate has potential applications in:
The ongoing research into piperazine compounds continues to expand their applications in medicinal chemistry and pharmacology.
The cis-configuration of the 3,5-dimethylpiperazine ring is a critical structural feature of this compound, influencing its biological interactions and physicochemical properties. Achieving high stereoselectivity requires chiral precursors or asymmetric catalysis. The (3S,5R) stereochemistry is typically installed using (2R,6S)-2,6-dimethylpiperazine as a starting material, where the relative stereochemistry is preserved during nucleophilic aromatic substitution reactions [2] [5]. Modern approaches employ stereoselective reductive cyclization of bis(oximinoalkyl)amines generated from primary amines and nitrosoalkenes. Using Raney® nickel (Ra-Ni) or Pd/C catalysts under hydrogenation conditions (40-50 bar H₂, 50°C) yields 2,6-disubstituted piperazines with cis-selectivity >95% in optimized cases. This method is particularly valuable for synthesizing sterically encumbered 2,6-diarylpiperazines inaccessible through conventional routes [6].
Table 1: Stereoselective Synthesis Methods for (3S,5R)-3,5-dimethylpiperazine Derivatives
Method | Starting Material | Catalyst/ Conditions | cis:trans Ratio | Yield (%) |
---|---|---|---|---|
Reductive Cyclization | Bis(oximinoalkyl)amine 2i-o | Ra-Ni / 50°C | >20:1 | 60-85 |
Chiral Pool | (2R,6S)-2,6-dimethylpiperazine | None | >99:1 | 70-90 |
Hydrogenation | Dioxime 2a | 5% Pd/C / 50°C | 3:1 | 44 |
Protected Hydrogenation | Boc-protected 2a | 5% Pd/C / 50°C | 5:1 | 68 |
This benzoate ester serves as a key intermediate for pharmaceuticals like AZD4547 (FGFR inhibitor), where it forms the eastern benzamide segment. Convergent synthesis routes couple the pre-formed piperazine core with functionalized benzoate esters via nucleophilic aromatic substitution (SNAr). Ethyl 4-fluorobenzoate reacts with (2R,6S)-2,6-dimethylpiperazine in aprotic solvents (DMSO, DMF) at 80-110°C, yielding the target compound in >85% purity after crystallization. This strategy avoids racemization risks associated with linear syntheses and enables independent optimization of both molecular fragments [2] [9]. For renin inhibitors containing analogous 3,5-disubstituted piperazines, similar convergent approaches have demonstrated >30% overall yield in multi-kilogram batches, highlighting the robustness of this methodology for complex targets [3].
Palladium-based catalysts dominate the functionalization of ethyl benzoate precursors. Pd/C (5%) under hydrogenation conditions (40 bar H₂, 50°C) effectively reduces oxime intermediates but faces limitations with substrates containing reducible functionalities (e.g., alkenes, benzyl groups). For such sensitive molecules, Raney® nickel demonstrates superior chemoselectivity, preserving benzylic C–N bonds while reducing oxime groups – a critical advantage for synthesizing pharmaceutically relevant piperazines bearing aromatic substituents [6]. For SNAr reactions, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by 40% in biphasic toluene/water systems by improving solubility of the piperazine nucleophile. Microwave-assisted catalysis has also reduced coupling times from 24 hours to <2 hours while maintaining yields >90% in model systems [5] [8].
Key parameters for efficient coupling include:
Solvent polarity dramatically influences both reaction kinetics and stereoselectivity. Polar aprotic solvents (DMF, NMP) accelerate SNAr reactions but may promote epimerization at C3/C5 of the piperazine. Recent optimization demonstrated that toluene/DMSO (9:1) balances nucleophilicity and stereochemical integrity, achieving 92% yield with <0.5% epimerization at 90°C [5]. For reductive cyclizations, methanol/THF (1:1) with Ra-Ni at 50°C maximizes cis-diastereoselectivity (dr >20:1) while minimizing over-reduction. Temperature gradients during crystallization (slow cooling from 80°C to 0°C at 0.5°C/min) improved purity from 95% to 99.5% by selectively precipitating the cis-isomer [6].
Table 2: Solvent and Temperature Effects on Key Reaction Steps
Reaction | Optimal Solvent System | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
---|---|---|---|---|
SNAr Coupling | Toluene/DMSO (9:1) | 90 | 92 | >99:1 |
Reductive Cyclization | MeOH/THF (1:1) | 50 | 85 | >20:1 |
Hydrogenation (Pd/C) | Ethanol | 50 | 68 | 5:1 |
Crystallization | Ethyl acetate/heptane | 0→80→0 | 99.5% purity | N/A |
Industrial production faces three primary challenges:
Table 3: Scalability Challenges and Engineering Solutions
Scalability Challenge | Laboratory Process | Industrial Solution | Cost/Impact |
---|---|---|---|
Chiral Piperazine Cost | $424/g (commercial) | Resolution-racemization | $150/g at 100kg |
Catalyst Separation | Batch filtration | Fixed-bed continuous reactor | 99% retention |
Purification | Silica chromatography | pH-controlled crystallization | 70% solvent reduction |
Thermal Control | Jacketed reactors | Flow microreactors | 50% energy savings |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0